
Cyclopropane, 1-ethynyl-1-(1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a chemical compound that has gained significant attention in scientific research. This compound is a member of the cycloalkyne family and has a unique structure that makes it a valuable tool for various applications. In
Aplicaciones Científicas De Investigación
Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used in a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. Additionally, Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals. This has led to the development of new catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is still not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the triple bond and the strained cyclopropane ring. This electrophilic nature makes it a valuable tool in organic synthesis, where it can react with various nucleophiles to form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Cyclopropane, 1-ethynyl-1-(1-propynyl-). However, studies have shown that this compound can inhibit the growth of cancer cells in vitro. This suggests that Cyclopropane, 1-ethynyl-1-(1-propynyl-) may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is its unique structure, which makes it a valuable tool in organic synthesis and coordination chemistry. Additionally, this compound has shown potential as an anti-cancer agent and has antibacterial and antifungal properties. However, the synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. Additionally, there is limited research on the biochemical and physiological effects of this compound, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on Cyclopropane, 1-ethynyl-1-(1-propynyl-). One area of research is the development of new methods for the synthesis of this compound. This could lead to increased availability and lower costs, making it more accessible for research and commercial applications. Additionally, further research is needed to understand the mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) and its potential as an anti-cancer agent. Finally, there is potential for the development of new applications for Cyclopropane, 1-ethynyl-1-(1-propynyl-) in fields such as materials science and catalysis.
Métodos De Síntesis
The synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of propargyl alcohol with a cyclopropanone derivative in the presence of a base catalyst. This reaction leads to the formation of Cyclopropane, 1-ethynyl-1-(1-propynyl-) with a high yield and purity. However, this method requires careful control of reaction conditions such as temperature, pressure, and solvent choice.
Propiedades
Número CAS |
105961-79-3 |
|---|---|
Nombre del producto |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
1-ethynyl-1-prop-1-ynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
Clave InChI |
CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES |
CC#CC1(CC1)C#C |
SMILES canónico |
CC#CC1(CC1)C#C |
Otros números CAS |
105961-79-3 |
Sinónimos |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



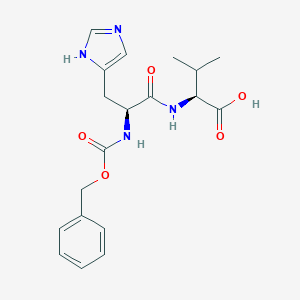
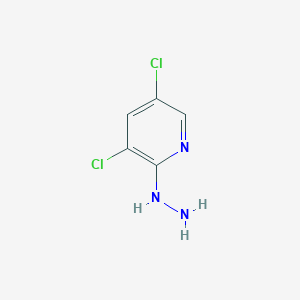
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
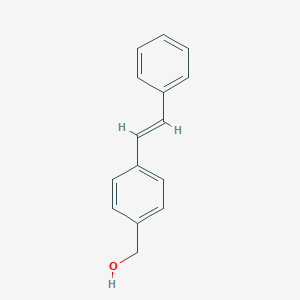
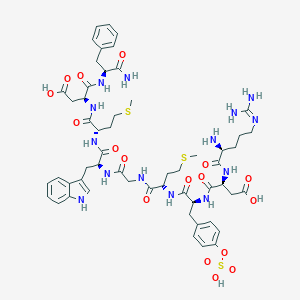


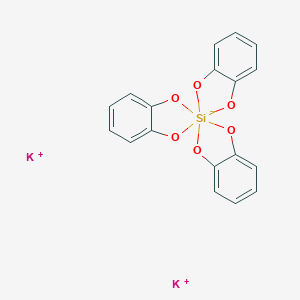

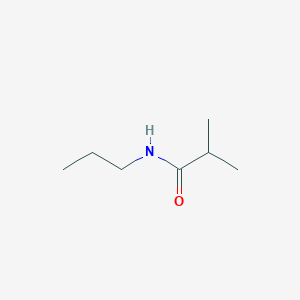
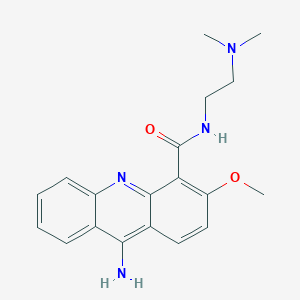

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)